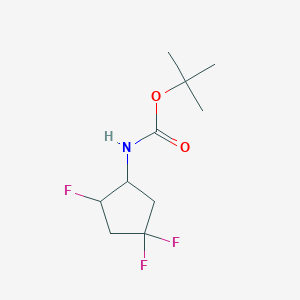
tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,4,4-trifluorocyclopentylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluorocyclopentyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound has a dichloropyrimidinyl group instead of a trifluorocyclopentyl group, leading to different chemical and biological properties.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: The presence of a hydroxycyclohexyl group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its trifluorocyclopentyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C10H16F3NO2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-10(12,13)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WZBPQGVPNWCBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CC1F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



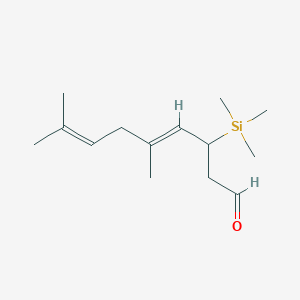
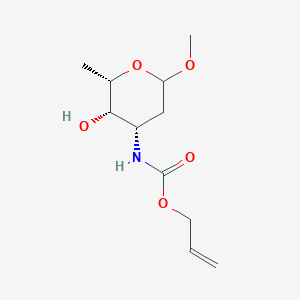


![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

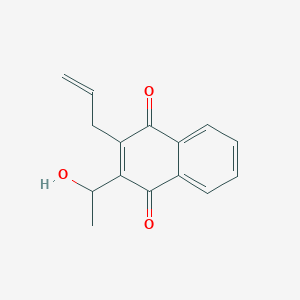
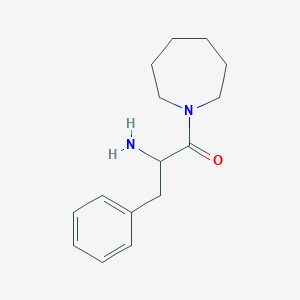
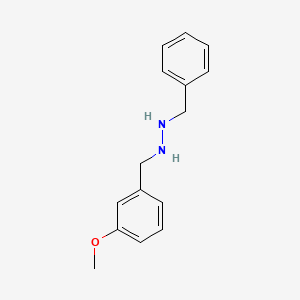

![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)

